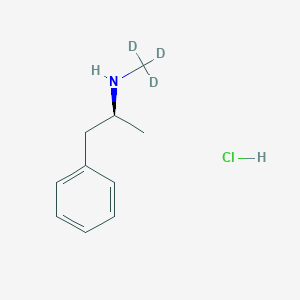
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine: is a complex organic compound with the molecular formula C40H65N3O5S and a molecular weight of 700.03 g/mol . This compound is a derivative of solanidine, a steroidal alkaloid, and is biotinylated, meaning it has a biotin moiety attached to it. Biotinylation is often used in biochemical applications to facilitate the study of protein interactions and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine involves multiple steps, starting with the preparation of solanidine. The biotinylation process typically involves the reaction of solanidine with a biotinylation reagent under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and catalysts such as N-hydroxysuccinimide (NHS) esters .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and functions due to its biotinylated nature.
Industry: Utilized in the production of biochemical reagents and kits
Mecanismo De Acción
The mechanism of action of 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine involves its interaction with specific molecular targets. The biotin moiety allows it to bind to avidin or streptavidin with high affinity, facilitating the study of protein interactions. The solanidine core may interact with various biological pathways, potentially affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Biotinylated Steroids: Compounds like biotinylated cholesterol or biotinylated testosterone.
Steroidal Alkaloids: Compounds like solasodine or tomatidine.
Uniqueness
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine is unique due to its combination of a steroidal alkaloid core and a biotin moiety. This dual functionality allows it to be used in a variety of biochemical applications, making it a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C40H65N3O5S |
|---|---|
Peso molecular |
700.0 g/mol |
Nombre IUPAC |
(4S)-4-[2-[2-[2-[2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]ethoxy]ethoxy]ethoxy]ethyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C40H65N3O5S/c1-25-5-8-33-26(2)36-34(43(33)23-25)22-31-29-7-6-27-21-28(9-12-39(27,3)30(29)10-13-40(31,36)4)48-20-19-47-18-17-46-16-15-45-14-11-35-37-32(24-49-35)41-38(44)42-37/h6,25-26,28-37H,5,7-24H2,1-4H3,(H2,41,42,44)/t25-,26+,28-,29+,30-,31-,32?,33+,34-,35-,36-,37?,39-,40-/m0/s1 |
Clave InChI |
ISSYWEGUXYBABV-LDCGFPBRSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OCCOCCOCCOCC[C@H]7C8C(CS7)NC(=O)N8)C)C)C |
SMILES canónico |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OCCOCCOCCOCCC7C8C(CS7)NC(=O)N8)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
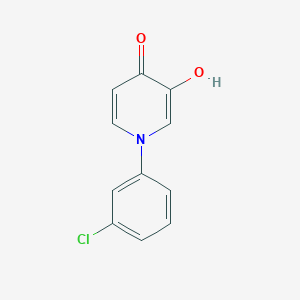
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
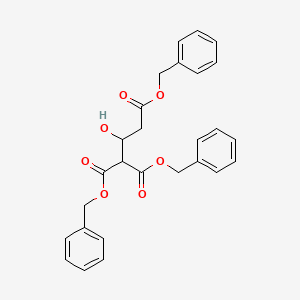


![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

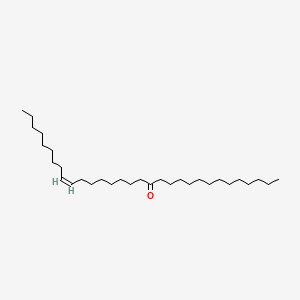
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
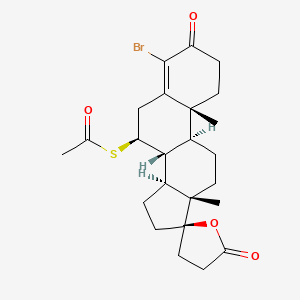
![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
